Ixazomib citrate is a second-generation proteasome inhibitor used for anti-cancer research. It is used in combination with lenalidomide and dexamethasone to treat multiple myeloma, a type of bone marrow cancer, in patients who have received at least one prior treatment.
Synthesis Analysis
The crystal structures of two nonsolvated polymorphs of ixazomib citrate have been successfully solved from synchrotron powder diffraction data.
Molecular Structure Analysis
The molecular structure of Ixazomib citrate has been studied using synchrotron powder diffraction data.
Chemical Reactions Analysis
Ixazomib citrate hydrolyzes into its active ixazomib form which reversibly inhibits 20S proteasomes in multiple myeloma cancer cells. It has shown improved pharmacokinetic and pharmacodynamic parameters compared with bortezomib.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NB-598 is a potent competitive inhibitor of squalene epoxidase (SE). NB-598 suppresses triglyceride biosynthesis through the farnesol pathway.IC50 value:Target: squalene epoxidaseSE inhibitor NB-598 significantly inhibited both basal and glucose-stimulated insulin secretion from mouse pancreatic islets. CaV channels were markedly inhibited by NB-598.
Efaproxiral, also known as RS-4, is a synthetic small molecule that has been developed as an oxygen carrier and enhancer. It is a derivative of the nonsteroidal anti-inflammatory drug naproxen and has been shown to increase the oxygen-carrying capacity of red blood cells. Efaproxiral has been studied for its potential use in various fields, including medical, environmental, and industrial research.
Infigratinib, also known as, BGJ398 or NVP-BGJ398, is a pan FGFR kinase inhibitor, and is an orally bioavailable pan inhibitor of human fibroblast growth factor receptors (FGFRs) with potential antiangiogenic and antineoplastic activities. pan FGFR kinase inhibitor BGJ398 selectively binds to and inhibits the activities of FGFRs, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death.
Tubastatin A hydrochloride is a small molecule inhibitor that selectively targets histone deacetylase 6 (HDAC6). HDAC6 is a class IIb HDAC that plays a crucial role in the regulation of various cellular processes, including cell motility, protein degradation, and immune response. Tubastatin A hydrochloride has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Upadacitinib is a Janus kinase (JAK) inhibitor that has been approved by the US Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis (RA) in adults. It is a small molecule drug that selectively inhibits JAK1, which is involved in the signaling of cytokines that play a role in the pathogenesis of RA. Upadacitinib has shown promising results in clinical trials and is expected to be a valuable addition to the treatment options for RA. This paper aims to provide a comprehensive review of upadacitinib, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.
Ro 25-6981 maleate is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
AMZ30 is a selective, covalent inhibitors of protein phosphatase methylesterase-1(PME-1; IC50=600 nM); selectively inactivates PME-1 and reduces the demethylated form of PP2A in living cells.IC50 value: 600 nM [1]Target: PME-1 inhibitorin vitro: AMZ30 showed substantially improved inhibition of PME-1 (IC50 value of 600 nM) with more than 100-fold selectivity relative to other SHs in human cell lysates. Incubation of HEK 293T cells with a concentration range of AMZ30 generated an in situ IC50 value for PME-1 inhibition of 3.5 μM as determined by gel-based ABPP without any observed cross-reactivity with other SHs even at 100 μM compound. Treatment of HEK 293T cells stably overexpressing PME-1 with 28 (20 μM) caused an ~80% reduction in the levels of demethylated PP2A [1].